molecular formula C14H15NO3 B8308904 N-allyl-N-cyclopropyl-isophthalamic acid

N-allyl-N-cyclopropyl-isophthalamic acid

Cat. No. B8308904
M. Wt: 245.27 g/mol
InChI Key: UWUJDWBAFBYYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-cyclopropyl-isophthalamic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-allyl-N-cyclopropyl-isophthalamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-N-cyclopropyl-isophthalamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-allyl-N-cyclopropyl-isophthalamic acid

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-[cyclopropyl(prop-2-enyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H15NO3/c1-2-8-15(12-6-7-12)13(16)10-4-3-5-11(9-10)14(17)18/h2-5,9,12H,1,6-8H2,(H,17,18)

InChI Key

UWUJDWBAFBYYDA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CC1)C(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.3 g (1.37 mmol) N-cyclopropyl-isophthalamic acid in 10 ml THF is treated with 142 mg (3.55 mmol) NaH (60% suspension in mineral oil) and stirred at 25° C. After 2 h 0.27 ml (3.23 mmol) allylbromide is added and after 18 h the reaction is quenched with water. The mixture is acidified with 2N HCl and extracted with EtOAc. The organic phase is washed with brine, dried with sodium sulfate and evaporated to yield the title compound that is used in the next step without purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two

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